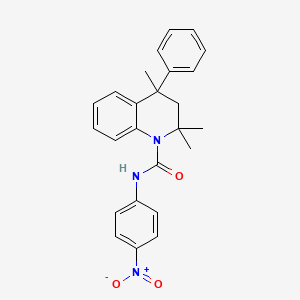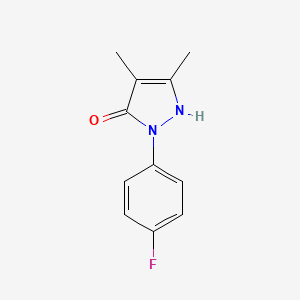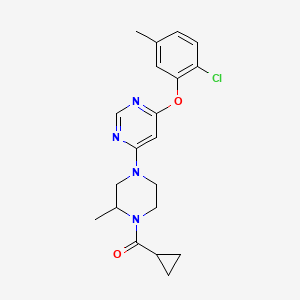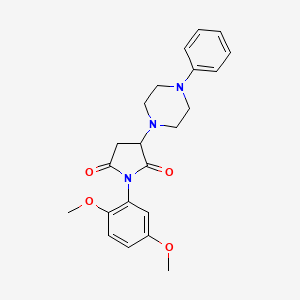![molecular formula C28H28F2N4O B14962352 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrazoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragment . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with cholinesterase enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as cholinesterase enzymes. Molecular modeling studies suggest that this compound selectively inhibits acetylcholinesterase, which may contribute to its neuroprotective effects . The pathways involved include the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft.
Comparación Con Compuestos Similares
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Shares the piperazine ring and bis(4-fluorophenyl)methyl substitution.
Pyrazoline derivatives: Similar in structure due to the presence of the pyrazoline moiety.
Indole derivatives: Often studied for their biological activities and potential therapeutic effects.
Uniqueness
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its combination of a piperazine ring with bis(4-fluorophenyl)methyl and a pyrazoline moiety
Propiedades
Fórmula molecular |
C28H28F2N4O |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C28H28F2N4O/c29-24-10-6-22(7-11-24)28(23-8-12-25(30)13-9-23)33-18-16-32(17-19-33)20-27(35)34-26(14-15-31-34)21-4-2-1-3-5-21/h1-13,15,26,28H,14,16-20H2 |
Clave InChI |
FSAGXORCKZIPSO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14962279.png)
![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)


![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14962319.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)


![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyrimidinyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B14962358.png)
